

# N-(2,3-dichlorophenyl)benzenesulfonamide synthesis protocol

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## Compound of Interest

	<i>N</i> -(2,3-dichlorophenyl)benzenesulfonamide
Compound Name:	
Cat. No.:	B187528

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An In-depth Technical Guide to the Synthesis of **N-(2,3-dichlorophenyl)benzenesulfonamide**

This guide provides a comprehensive overview of the synthesis of **N-(2,3-dichlorophenyl)benzenesulfonamide**, a benzenesulfonamide derivative of interest to researchers, scientists, and professionals in drug development. The document outlines the detailed experimental protocols for its preparation, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow and a relevant biological pathway.

## Synthesis Overview

The synthesis of **N-(2,3-dichlorophenyl)benzenesulfonamide** is typically achieved through a two-step process. The first step involves the preparation of the key intermediate, benzenesulfonyl chloride, from benzene and chlorosulfonic acid. The subsequent step is the reaction of benzenesulfonyl chloride with 2,3-dichloroaniline to yield the final product.

## Experimental Protocols

### Step 1: Synthesis of Benzenesulfonyl Chloride

This procedure is adapted from a reliable method for the preparation of benzenesulfonyl chloride.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

**Materials:**

- Benzene
- Chlorosulfonic acid
- Crushed ice
- Carbon tetrachloride
- Dilute sodium carbonate solution

**Procedure:**

- In a flask equipped with a stirrer, dropping funnel, and an outlet for gas, place chlorosulfonic acid.
- Slowly add benzene to the chlorosulfonic acid while stirring and maintaining the temperature between 20-25 °C using a cooling bath. The addition should take approximately 2-3 hours. Hydrogen chloride gas will be evolved and should be appropriately vented or trapped.
- After the addition is complete, continue stirring for an additional hour at the same temperature.
- Pour the reaction mixture onto a large amount of crushed ice.
- Extract the oily layer with carbon tetrachloride.
- Wash the combined organic extracts with a dilute sodium carbonate solution.
- The solvent is removed by distillation, and the crude benzenesulfonyl chloride is purified by vacuum distillation.

## **Step 2: Synthesis of N-(2,3-dichlorophenyl)benzenesulfonamide**

This step involves the reaction of benzenesulfonyl chloride with 2,3-dichloroaniline. The use of pyridine as a solvent and base is a common practice in the synthesis of N-aryl sulfonamides.

**Materials:**

- Benzenesulfonyl chloride
- 2,3-dichloroaniline
- Dry Pyridine
- Ice-cold water

**Procedure:**

- Dissolve 2,3-dichloroaniline in dry pyridine in a reaction flask.
- To this solution, add benzenesulfonyl chloride dropwise while stirring. An exothermic reaction may be observed, and cooling may be necessary to maintain a controlled reaction temperature.
- After the addition is complete, stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitoring by TLC is recommended).
- Pour the reaction mixture into a large volume of ice-cold water to precipitate the crude product.
- Filter the solid precipitate, wash it thoroughly with water to remove pyridine and any water-soluble impurities.
- The crude **N-(2,3-dichlorophenyl)benzenesulfonamide** can be further purified by recrystallization from a suitable solvent, such as ethanol.

## Quantitative Data

The following table summarizes the available quantitative data for **N-(2,3-dichlorophenyl)benzenesulfonamide**.

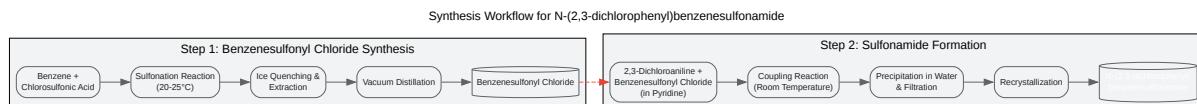
Property	Value	Reference
Elemental Analysis		
% Carbon (Calculated)	47.70	<a href="#">[1]</a>
% Carbon (Found)	47.43	<a href="#">[1]</a>
% Hydrogen (Calculated)	3.00	<a href="#">[1]</a>
% Hydrogen (Found)	3.11	<a href="#">[1]</a>
% Nitrogen (Calculated)	4.64	<a href="#">[1]</a>
% Nitrogen (Found)	4.39	<a href="#">[1]</a>
% Sulfur (Calculated)	10.61	<a href="#">[1]</a>
% Sulfur (Found)	10.43	<a href="#">[1]</a>
Molecular Weight	302.18 g/mol	

Note: Detailed melting point,  $^1\text{H}$  NMR, and IR spectral data for **N-(2,3-dichlorophenyl)benzenesulfonamide** are not readily available in the searched literature. The data for analogous compounds suggest that the melting point would be a sharp, defined temperature, and the spectra would show characteristic peaks for the respective functional groups.

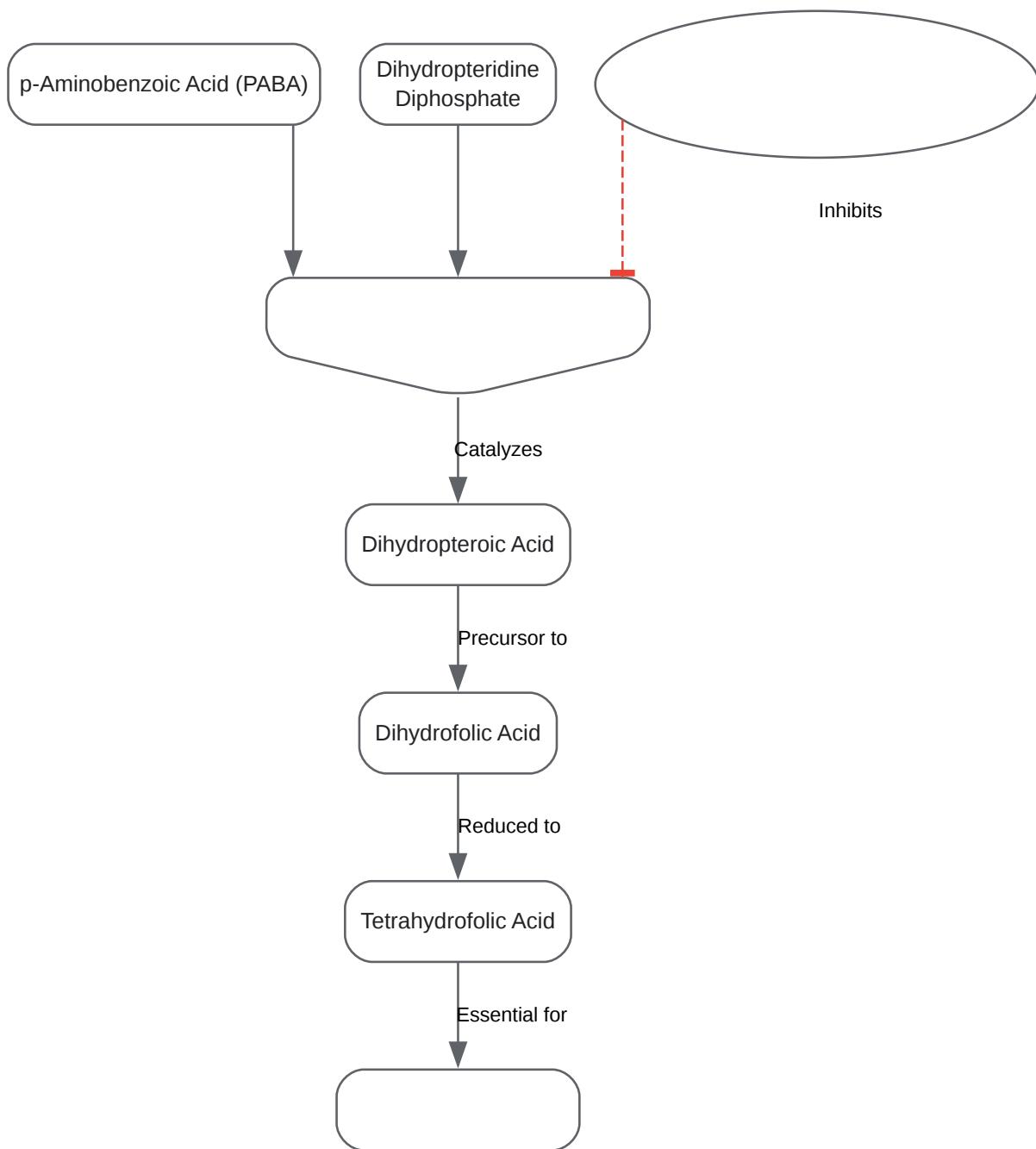
## Visualizations

## Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of **N-(2,3-dichlorophenyl)benzenesulfonamide**.



## General Mechanism of Action for Sulfonamide Antibacterials

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## References

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